2-Chloro-3,4-difluorophenylboronic acid
Overview
Description
2-Chloro-3,4-difluorophenylboronic acid is an organoboron compound that is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine and fluorine atoms. It is a valuable reagent in the formation of carbon-carbon bonds, making it an essential tool in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
The primary target of 2-Chloro-3,4-difluorophenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond forming reaction . The compound serves as an organoboron reagent in this process .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, the compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is the main biochemical pathway affected by this compound . This reaction allows for the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects include the synthesis of various organic compounds, including biaryl derivatives .
Pharmacokinetics
As an organoboron compound, it is expected to have good stability and be readily prepared . These properties would likely contribute to its bioavailability.
Result of Action
The result of the action of this compound is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This leads to the synthesis of various organic compounds, including biaryl derivatives . These compounds can have significant applications in various fields, including medicinal chemistry .
Action Environment
The action of this compound is influenced by the reaction conditions of the Suzuki-Miyaura cross-coupling reaction . This reaction is known for its mild and functional group tolerant conditions , suggesting that the compound’s action, efficacy, and stability would be robust across a range of environmental conditions.
Biochemical Analysis
Biochemical Properties
They can form reversible covalent bonds with biomolecules containing cis-diols, such as sugars and glycoproteins . This property makes them useful in the study of biochemical reactions.
Cellular Effects
Boronic acids are known to influence cell function by interacting with various cellular components .
Molecular Mechanism
Boronic acids are known to exert their effects at the molecular level through their ability to form reversible covalent bonds with biomolecules .
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and do not degrade rapidly .
Metabolic Pathways
Boronic acids are known to participate in various biochemical reactions, including the Suzuki-Miyaura cross-coupling reaction .
Transport and Distribution
Boronic acids are known to interact with various transporters and binding proteins .
Subcellular Localization
Boronic acids are known to localize in various cellular compartments due to their ability to form reversible covalent bonds with biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,4-difluorophenylboronic acid typically involves the reaction of 2-Chloro-3,4-difluorobenzene with a boron-containing reagent. One common method is the borylation of 2-Chloro-3,4-difluorobenzene using bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3,4-difluorophenylboronic acid primarily undergoes substitution reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond .
Common Reagents and Conditions:
Reagents: Palladium catalyst (e.g., palladium acetate), base (e.g., potassium carbonate), aryl or vinyl halide.
Major Products: The major products of the Suzuki-Miyaura coupling reaction involving this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-Chloro-3,4-difluorophenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Chloro-3,4-difluorophenylboronic acid can be compared with other similar boronic acids:
3,4-Difluorophenylboronic acid: Similar in structure but lacks the chlorine substituent, which can affect its reactivity and selectivity in certain reactions.
3-Chloro-4-fluorophenylboronic acid: Contains a different substitution pattern, which can lead to different reactivity and applications.
3,4-Dichlorophenylboronic acid: Contains two chlorine substituents, which can significantly alter its chemical properties and reactivity.
The unique combination of chlorine and fluorine substituents in this compound provides distinct reactivity and selectivity advantages in various synthetic applications .
Properties
IUPAC Name |
(2-chloro-3,4-difluorophenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF2O2/c8-5-3(7(11)12)1-2-4(9)6(5)10/h1-2,11-12H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTHAYZFDYNMHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)F)Cl)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501247274 | |
Record name | Boronic acid, B-(2-chloro-3,4-difluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501247274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121511-30-4 | |
Record name | Boronic acid, B-(2-chloro-3,4-difluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-(2-chloro-3,4-difluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501247274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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